An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-3-pentanol
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-pentanol, also known as triethylcarbinol, is a tertiary alcohol with the chemical formula C7H16O.[1][2] Its structure is characterized by a central carbon atom bonded to three ethyl groups and a hydroxyl group.[3] This substitution pattern confers specific chemical properties, including resistance to oxidation and a propensity for SN1 reactions, making it a subject of interest in organic synthesis and reactivity studies. This guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3-pentanol, detailed experimental protocols for its synthesis and analysis, and a discussion of its characteristic reactivity.
Core Chemical and Physical Properties
The physical and chemical properties of 3-Ethyl-3-pentanol are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties of 3-Ethyl-3-pentanol
| Property | Value | Source(s) |
| IUPAC Name | 3-Ethylpentan-3-ol | [1][4] |
| Synonyms | Triethylcarbinol, Triethylmethanol, tert-Heptyl alcohol | [2][5] |
| CAS Number | 597-49-9 | [1][5] |
| Molecular Formula | C7H16O | [1][5] |
| Molecular Weight | 116.20 g/mol | [5][6] |
| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |
| Boiling Point | 140-142 °C | [1][8] |
| Melting Point | -13 °C | [9] |
| Density | 0.824 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.430 | [6][7] |
| Solubility | Slightly soluble in water. Soluble in alcohol. | [7][10] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [6][11] |
| Vapor Pressure | 1.806 mmHg at 25 °C (estimated) | [12] |
| logP (o/w) | 2.113 (estimated) | [12] |
Table 2: Spectroscopic Data References for 3-Ethyl-3-pentanol
| Spectroscopic Data | Source(s) |
| Mass Spectrum (MS) | ChemicalBook, NIST WebBook |
| Infrared (IR) Spectrum | ChemicalBook, PubChem, SpectraBase |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | ChemicalBook |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Referenced for similar compounds, specific data for 3-Ethyl-3-pentanol requires direct analysis |
Experimental Protocols
Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction
This protocol details the synthesis of 3-Ethyl-3-pentanol from the reaction of ethylmagnesium bromide with 3-pentanone (B124093).[13]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
3-Pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition of the ethyl bromide solution. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Reaction with 3-Pentanone: Cool the Grignard reagent in an ice bath. Slowly add a solution of 3-pentanone in anhydrous diethyl ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. Separate the ethereal layer. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the diethyl ether by simple distillation. The crude 3-Ethyl-3-pentanol is then purified by fractional distillation, collecting the fraction boiling at 140-142 °C.[14]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of 3-Ethyl-3-pentanol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., non-polar)
Procedure:
-
Sample Preparation: Prepare a dilute solution of 3-Ethyl-3-pentanol in a volatile solvent such as dichloromethane (B109758) or methanol.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 30-200.
-
-
Data Analysis: The retention time of the peak corresponding to 3-Ethyl-3-pentanol is determined from the total ion chromatogram. The mass spectrum of this peak is then compared to a reference library (e.g., NIST) for confirmation.
Chemical Reactivity
As a tertiary alcohol, 3-Ethyl-3-pentanol exhibits reactivity characteristic of this class of compounds.
Oxidation
Tertiary alcohols are resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[15] However, under strong acidic conditions, such as with chromic acid, 3-Ethyl-3-pentanol undergoes a dehydration reaction to form 3-ethyl-2-pentene, which is then oxidized.[2][13]
Reaction with Hydrogen Halides
3-Ethyl-3-pentanol reacts with hydrogen halides, such as HCl, via an SN1 mechanism to produce 3-chloro-3-ethylpentane.[16] The reaction proceeds through a stable tertiary carbocation intermediate.
Visualizations
Grignard Synthesis of 3-Ethyl-3-pentanol
Caption: Grignard Synthesis of 3-Ethyl-3-pentanol.
Oxidation Pathway of 3-Ethyl-3-pentanol
Caption: Oxidation of 3-Ethyl-3-pentanol with Chromic Acid.
References
- 1. ck12.org [ck12.org]
- 2. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 3. 3-Ethyl-3-pentanol(597-49-9) MS spectrum [chemicalbook.com]
- 4. 3-Ethyl-3-pentanol | C7H16O | CID 11702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic chemistry - How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www1.udel.edu [www1.udel.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. fiveable.me [fiveable.me]
- 13. 3-Ethyl-3-pentanol | 597-49-9 | Benchchem [benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. homework.study.com [homework.study.com]
- 16. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
